molecular formula C18H22ClNS B13760632 1,3-Dihydro-N-methyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride CAS No. 26106-01-4

1,3-Dihydro-N-methyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride

Cat. No.: B13760632
CAS No.: 26106-01-4
M. Wt: 319.9 g/mol
InChI Key: IXJOQXMTWHGLFT-UHFFFAOYSA-N
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Description

1,3-Dihydro-N-methyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride is a synthetic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 1,3-Dihydro-N-methyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-N-methyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes .

Scientific Research Applications

1,3-Dihydro-N-methyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-N-methyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride involves interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique combination of a thiophene ring with a propylamine side chain offers distinct chemical and biological properties .

Properties

CAS No.

26106-01-4

Molecular Formula

C18H22ClNS

Molecular Weight

319.9 g/mol

IUPAC Name

methyl-[3-(1-phenyl-3H-2-benzothiophen-1-yl)propyl]azanium;chloride

InChI

InChI=1S/C18H21NS.ClH/c1-19-13-7-12-18(16-9-3-2-4-10-16)17-11-6-5-8-15(17)14-20-18;/h2-6,8-11,19H,7,12-14H2,1H3;1H

InChI Key

IXJOQXMTWHGLFT-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCCC1(C2=CC=CC=C2CS1)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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